molecular formula C14H12ClFN2O7S2 B13350670 Benzenesulfonylfluoride, 3-[[[2-(2-chloro-4-nitrophenoxy)ethyl]amino]sulfonyl]- CAS No. 25240-50-0

Benzenesulfonylfluoride, 3-[[[2-(2-chloro-4-nitrophenoxy)ethyl]amino]sulfonyl]-

Cat. No.: B13350670
CAS No.: 25240-50-0
M. Wt: 438.8 g/mol
InChI Key: WLNGETALOYLOCA-UHFFFAOYSA-N
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Description

The compound Benzenesulfonylfluoride, 3-[[[2-(2-chloro-4-nitrophenoxy)ethyl]amino]sulfonyl]- features a benzenesulfonyl fluoride core substituted at the 3-position with a [[2-(2-chloro-4-nitrophenoxy)ethyl]amino]sulfonyl group. This structure confers dual functional properties:

  • Sulfonyl fluoride moiety: A reactive electrophilic group capable of covalent modification of serine residues in enzymes, akin to other benzenesulfonyl fluorides like AEBSF (4-(2-aminoethyl)benzenesulfonyl fluoride) .

This compound is hypothesized to act as a covalent inhibitor, targeting enzymes such as proteases or oxidases through irreversible binding. Its structural complexity distinguishes it from simpler benzenesulfonyl fluoride derivatives.

Properties

CAS No.

25240-50-0

Molecular Formula

C14H12ClFN2O7S2

Molecular Weight

438.8 g/mol

IUPAC Name

3-[2-(2-chloro-4-nitrophenoxy)ethylsulfamoyl]benzenesulfonyl fluoride

InChI

InChI=1S/C14H12ClFN2O7S2/c15-13-8-10(18(19)20)4-5-14(13)25-7-6-17-27(23,24)12-3-1-2-11(9-12)26(16,21)22/h1-5,8-9,17H,6-7H2

InChI Key

WLNGETALOYLOCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)F)S(=O)(=O)NCCOC2=C(C=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this complex sulfonyl fluoride derivative generally involves three main stages:

Step-by-Step Synthesis

Step Reaction Reagents & Conditions Purpose References
1 Nucleophilic aromatic substitution (SNAr) 2-(2-chloro-4-nitrophenoxy)ethylamine with chlorobenzene derivatives Attach the phenoxy group ,
2 Sulfonylation Sulfonyl chloride (e.g., benzenesulfonyl chloride) with base (e.g., pyridine or triethylamine) Attach sulfonyl group ,
3 Fluorination Fluorinating agents such as potassium fluoride or sulfur tetrafluoride Convert sulfonyl chloride to sulfonyl fluoride ,

The fluorination step is critical, as it transforms the sulfonyl chloride precursor into the more stable sulfonyl fluoride, which is essential for the compound's reactivity profile.

Reaction Conditions and Optimization

  • Temperature: Typically maintained between 0°C to 50°C during sulfonylation to prevent side reactions.
  • Solvent: Polar aprotic solvents such as dichloromethane, acetonitrile, or dimethylformamide are preferred to facilitate nucleophilic substitution and fluorination.
  • Catalysts: Catalysts like phase-transfer agents (e.g., 18-crown-6) enhance fluoride transfer efficiency.
  • Purification: Recrystallization or chromatography ensures high purity of the final product.

Industrial Production Methods

In large-scale manufacturing, process optimization focuses on maximizing yield, purity, and safety. Typical industrial methods include:

These methods are supported by recent advances in green chemistry, emphasizing safer reagents and energy-efficient processes.

Data Tables of Reaction Parameters

Parameter Typical Range Notes References
Reaction Temperature 0°C – 50°C Maintains selectivity ,
Solvent Dichloromethane, Acetonitrile Polar aprotic solvents preferred ,
Fluorinating Agent Potassium fluoride, Sulfur tetrafluoride High efficiency in fluorination ,
Reaction Time 2 – 24 hours Dependent on scale and conditions ,
Purification Method Recrystallization, Chromatography Ensures high purity ,

Summary of Key Research Findings

  • The fluorination of sulfonyl chlorides to sulfonyl fluorides is a well-established process, with recent studies demonstrating high-yield methods using sulfur tetrafluoride or potassium fluoride with phase-transfer catalysts.
  • Multi-step synthesis involving nucleophilic substitution and sulfonylation is optimized by controlling temperature, solvent polarity, and reagent stoichiometry.
  • Advances in continuous flow technology have improved scalability and safety in industrial production.

Chemical Reactions Analysis

Types of Reactions

3-(N-(2-(2-Chloro-4-nitrophenoxy)ethyl)sulfamoyl)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides and other derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions, using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, to form sulfonic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, phenoxides, and enolates, typically under basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

Scientific Research Applications

3-(N-(2-(2-Chloro-4-nitrophenoxy)ethyl)sulfamoyl)benzene-1-sulfonyl fluoride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamides and other derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor due to its reactive sulfonyl fluoride group.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(N-(2-(2-Chloro-4-nitrophenoxy)ethyl)sulfamoyl)benzene-1-sulfonyl fluoride involves its interaction with nucleophilic sites in biological molecules. The sulfonyl fluoride group is particularly reactive, forming covalent bonds with nucleophilic amino acid residues in proteins, leading to enzyme inhibition. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Differences
Compound Name Substituent Position/Group Primary Target/Activity Reactivity/Stability Insights
Target Compound 3-[[2-(2-chloro-4-nitrophenoxy)ethyl]amino] Hypothesized: Serine proteases/oxidases High electrophilicity (Cl, NO₂)
AEBSF (4-(2-Aminoethyl)-BSF) 4-(2-Aminoethyl) NADPH oxidase inhibition Moderate stability; pH-sensitive
Sivelestat (SuEFx-1 analog) Ortho-substituted sulfonyl fluoride Human neutrophil elastase (hNE; IC₅₀ = 3.3 µM) Lower stability due to small size
Benzenesulfonyl fluorides 9a/9b Varied aryl/heteroaryl groups hNE inhibitors (fragment-based design) Improved binding with larger substituents
4-Chloro-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-BSA 4-Chloro, ethylamino linkage Structural analog (unknown activity) Sulfonamide group reduces reactivity

Mechanistic and Target Selectivity

  • Target Compound vs. AEBSF: AEBSF inhibits NADPH oxidase by binding to cytochrome b559 and blocking p47phox/p67phox translocation . AEBSF’s aminoethyl group facilitates membrane interaction, whereas the target compound’s phenoxyethylamino group may limit cellular uptake due to increased hydrophobicity .
  • Comparison with hNE Inhibitors: Sivelestat and SuEFx-1 derivatives rely on ortho-substituents for hNE inhibition . The target compound’s meta-substitution (3-position) may reduce steric hindrance, allowing deeper active-site penetration.
  • Synthetic Accessibility: The target compound’s synthesis likely involves Suzuki coupling or nucleophilic substitution to attach the phenoxyethylamino group to the benzenesulfonyl fluoride core, similar to compounds 9a/9b .

Stability and Pharmacokinetics

  • Aqueous Stability: Electron-withdrawing substituents (Cl, NO₂) reduce half-life compared to amino-substituted analogs (e.g., 4-aminobenzenesulfonyl fluoride, t₁/₂ = 120 min) . Predicted logP = ~3.5 (via computational models) suggests moderate blood-brain barrier penetration, unlike AEBSF, which is used in CNS studies .
  • Metabolic Considerations :

    • The nitro group may undergo reduction to an amine in vivo, altering toxicity and off-target effects. This contrasts with AEBSF, which is metabolically stable in vitro .

Biological Activity

Benzenesulfonylfluoride, specifically the compound 3-[[[2-(2-chloro-4-nitrophenoxy)ethyl]amino]sulfonyl]- (CAS No. 25240-50-0), is a sulfonyl fluoride derivative characterized by its unique structure that includes a benzenesulfonyl moiety and a nitrophenoxyethylamine group. This compound is notable for its electrophilic properties, enabling it to form covalent bonds with nucleophilic sites in biological molecules, which underpins its biological activity and potential applications in chemical biology and medicinal chemistry.

  • Molecular Formula : C14H12ClFN2O7S
  • Molar Mass : 407.83 g/mol
  • Structural Features :
    • Contains a sulfonyl fluoride group, which is known for its reactivity.
    • The presence of a nitrophenyl group enhances its electrophilicity due to the electron-withdrawing nature of the nitro group.

Benzenesulfonylfluoride interacts covalently with enzyme active sites, allowing researchers to map these sites and understand substrate specificity. The compound shows preferential interaction with nucleophilic residues such as serine and lysine in proteins, which are crucial for enzyme function. This property makes it valuable in various biochemical applications.

Antitumor Activity

Research indicates that compounds similar to benzenesulfonylfluoride exhibit significant antitumor activity. For instance, derivatives of benzofuroxan have been shown to induce apoptosis in cancer cell lines by activating mitochondrial pathways and increasing reactive oxygen species (ROS) production. This suggests that benzenesulfonylfluoride may have similar potential as an antitumor agent .

Inhibition Studies

In studies examining the interactions of benzenesulfonylfluoride with different biological targets, it was found that this compound can inhibit specific enzymes by forming stable covalent bonds. Such interactions have been leveraged to develop inhibitors for various cancer-related enzymes, enhancing the therapeutic efficacy of existing treatments .

Case Study 1: Enzyme Inhibition

A study focused on the inhibition of serine proteases using benzenesulfonylfluoride derivatives demonstrated that these compounds could effectively block enzyme activity through covalent modification. The specificity towards serine residues was confirmed through kinetic assays, indicating a potential role for these compounds as therapeutic agents in diseases where serine proteases play a critical role.

Case Study 2: Cytotoxicity in Cancer Cell Lines

In vitro assays revealed that benzenesulfonylfluoride derivatives exhibit cytotoxic effects against various cancer cell lines, including human breast adenocarcinoma (MCF-7) and cervical carcinoma (HeLa). The mechanism was linked to DNA damage and apoptosis induction, highlighting the compound's potential as a chemotherapeutic agent .

Comparative Analysis of Similar Compounds

Compound NameStructure/Functional GroupUnique Features
BenzenesulfonamideSulfonamide groupUsed primarily as an antibiotic
4-Nitrophenylsulfonyl fluorideNitrophenol groupIncreased electrophilicity due to nitro group
Phenylsulfonyl fluorideSimple phenyl groupLess sterically hindered than benzenesulfonylfluoride
Methylsulfonyl fluorideMethyl groupMore hydrophobic; different reactivity profile

This table illustrates the unique characteristics of benzenesulfonylfluoride compared to other related compounds, emphasizing its balance between electrophilicity and stability.

Q & A

How can synthetic routes for benzenesulfonyl fluoride derivatives be optimized to accommodate sterically hindered substituents?

Advanced synthesis strategies involve selecting coupling reactions tolerant to bulky groups. For example, Suzuki-Miyaura cross-coupling (using Pd(PPh₃)₄ and Na₂CO₃ at 100°C under argon) enables the introduction of aromatic amines to sulfonyl fluoride scaffolds . Additionally, nucleophilic substitution reactions with benzenesulfonyl chloride derivatives require careful base selection (e.g., pyridine) to minimize side reactions . Reaction monitoring via TLC or HPLC ensures intermediate stability, particularly for electron-withdrawing groups like nitro or chloro substituents, which may alter reaction kinetics .

What methodologies resolve discrepancies in inhibitory activity data of benzenesulfonyl fluorides against serine proteases?

Contradictions in biological activity often arise from assay conditions (e.g., pH, temperature) or compound purity. Researchers should:

  • Validate enzyme activity using standardized assays (e.g., fluorometric protease assays).
  • Confirm compound integrity via LC-MS and NMR post-assay.
  • Compare results with structurally analogous inhibitors (e.g., 4-(2-aminoethyl)benzenesulfonyl fluoride (AEBSF)) to identify substituent-specific effects . Covalent binding studies (e.g., X-ray crystallography) can clarify interactions with serine residues .

Which analytical techniques are critical for assessing hydrolytic stability of benzenesulfonyl fluorides under physiological conditions?

  • pH-Dependent Stability Studies : Use ¹⁹F NMR to track fluoride release in buffers (pH 2–10) over time.
  • Accelerated Degradation Tests : Employ HPLC with UV detection to quantify degradation products at elevated temperatures.
  • Mass Spectrometry : Identify hydrolysis byproducts (e.g., sulfonic acids) and confirm structural integrity . Storage under argon at –20°C significantly extends shelf life .

How do electron-withdrawing substituents influence the reactivity of benzenesulfonyl fluorides in nucleophilic environments?

Electron-withdrawing groups (e.g., –NO₂, –Cl) enhance electrophilicity at the sulfur center, accelerating nucleophilic substitution. For example, 3-nitrobenzenesulfonyl fluoride reacts 5–10× faster with thiols than unsubstituted analogs. Computational studies (DFT) predict activation barriers, while Hammett plots correlate substituent σ values with reaction rates . Meta-substituents may sterically hinder access, requiring solvent optimization (e.g., DMF vs. acetonitrile) .

What strategies mitigate hydrolytic degradation of benzenesulfonyl fluorides during prolonged biological assays?

  • Lyophilization : Store compounds as lyophilized powders and reconstitute in anhydrous DMSO immediately before use.
  • Stabilizing Additives : Include 1–5% glycerol or cyclodextrins in assay buffers to shield reactive groups.
  • Structural Modifications : Introduce hydrophobic moieties (e.g., trifluoromethyl) to reduce water accessibility .

How can computational models predict the covalent binding efficiency of benzenesulfonyl fluorides to enzyme active sites?

  • Docking Simulations : Use software like AutoDock to model the sulfonyl fluoride's orientation relative to catalytic serine.
  • MD Simulations : Assess binding stability over 100-ns trajectories, focusing on hydrogen bonding and hydrophobic interactions.
  • QSAR Models : Correlate substituent electronic parameters (e.g., Hammett constants) with IC₅₀ values from enzymatic assays .

What reaction parameters maximize yields in coupling benzenesulfonyl fluorides with aryl boronic acids?

  • Catalyst System : Pd(OAc)₂ with SPhos ligand in toluene/water (3:1) at 80°C.
  • Base Optimization : K₃PO₄ enhances boronic acid activation compared to Na₂CO₃.
  • Purification : Flash chromatography (silica gel, hexane/EtOAc gradient) removes Pd residues and unreacted starting materials .

How are inhibition mechanisms (competitive vs. non-competitive) determined for benzenesulfonyl fluoride inhibitors?

  • Enzyme Kinetics : Perform Lineweaver-Burk plots with varying substrate concentrations. A unchanged KmK_m and reduced VmaxV_{max} indicate non-competitive inhibition.
  • Pre-incubation Experiments : Incubate enzyme with inhibitor before adding substrate; irreversible inhibitors (e.g., AEBSF) show time-dependent activity loss .
  • X-ray Crystallography : Resolve inhibitor-enzyme complexes to confirm covalent bond formation with catalytic serine .

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